molecular formula C16H20N4O3 B5345107 1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide

1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide

Katalognummer B5345107
Molekulargewicht: 316.35 g/mol
InChI-Schlüssel: YMLHGUDSNUPALY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide, also known as 'Ro 31-8220', is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research. In

Wirkmechanismus

Ro 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and leads to the inhibition of PKC activity. The binding of Ro 31-8220 to PKC is reversible, and the potency of inhibition varies depending on the isoform of PKC and the concentration of Ro 31-8220.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to exert various biochemical and physiological effects in different cell types and organisms. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, reduce inflammation, and modulate neurotransmitter release. Additionally, Ro 31-8220 has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Ro 31-8220 in lab experiments is its specificity for PKC isoforms. This allows researchers to selectively inhibit PKC activity without affecting other kinases or cellular processes. However, Ro 31-8220 has some limitations, such as its potential for off-target effects, toxicity at high concentrations, and limited solubility in aqueous solutions. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.

Zukünftige Richtungen

There are several potential future directions for the use of Ro 31-8220 in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of Ro 31-8220. Another direction is the investigation of the role of PKCs in various diseases such as cancer, diabetes, and cardiovascular disorders. Furthermore, Ro 31-8220 could be used in combination with other inhibitors or therapeutic agents to enhance their efficacy and reduce side effects. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of Ro 31-8220 for clinical applications.
Conclusion:
In conclusion, Ro 31-8220 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of PKC isoforms and has been used to investigate the functions of PKCs in various biological systems. Ro 31-8220 has shown promising results in cancer treatment and has the potential for future development as a therapeutic agent. However, careful optimization of experimental conditions and further research is necessary to fully understand its biochemical and physiological effects.

Synthesemethoden

The synthesis of Ro 31-8220 involves the reaction between 5-(1H-imidazol-1-ylmethyl)furan-2-carboxylic acid and N,N-dimethylprolinamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then purified using column chromatography or recrystallization methods.

Wissenschaftliche Forschungsanwendungen

Ro 31-8220 has been widely used in scientific research as a potent inhibitor of protein kinase C (PKC) isoforms. PKCs are a family of serine/threonine kinases that play crucial roles in various cellular processes such as signal transduction, cell proliferation, differentiation, and apoptosis. Ro 31-8220 has been shown to inhibit the activity of several PKC isoforms, including PKCα, PKCβ, PKCγ, PKCδ, PKCε, PKCη, PKCθ, and PKCζ. This makes it a valuable tool for studying the functions of PKCs in various biological systems.

Eigenschaften

IUPAC Name

1-[5-(imidazol-1-ylmethyl)furan-2-carbonyl]-N,N-dimethylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-18(2)15(21)13-4-3-8-20(13)16(22)14-6-5-12(23-14)10-19-9-7-17-11-19/h5-7,9,11,13H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLHGUDSNUPALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN1C(=O)C2=CC=C(O2)CN3C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.